Cas no 1225470-05-2 (1-(4-ethylsulfanylphenyl)ethanol)

1-(4-ethylsulfanylphenyl)ethanol Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-(Ethylthio)phenyl)ethanol
- 1-[4-(Ethylthio)phenyl]ethanol
- SB84814
- 1-[4-(ETHYLSULFANYL)PHENYL]ETHAN-1-OL
- 1-(4-ethylsulfanylphenyl)ethanol
- Benzenemethanol, 4-(ethylthio)-α-methyl-
- 4-(Ethylthio)-α-methylbenzenemethanol
-
- MDL: MFCD16300492
- Inchi: 1S/C10H14OS/c1-3-12-10-6-4-9(5-7-10)8(2)11/h4-8,11H,3H2,1-2H3
- InChI Key: QIVPQYIMOYHZIO-UHFFFAOYSA-N
- SMILES: S(CC)C1C=CC(=CC=1)C(C)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 119
- Topological Polar Surface Area: 45.5
- XLogP3: 2.3
1-(4-ethylsulfanylphenyl)ethanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 399223-1g |
1-[4-(Ethylthio)phenyl]ethanol |
1225470-05-2 | 97.0% | 1g |
£570.00 | 2023-04-22 | |
Fluorochem | 399223-25g |
1-[4-(Ethylthio)phenyl]ethanol |
1225470-05-2 | 97.0% | 25g |
£3,043.00 | 2023-04-22 | |
abcr | AB427052-500mg |
1-[4-(Ethylthio)phenyl]ethanol; . |
1225470-05-2 | 500mg |
€428.00 | 2025-02-27 | ||
Fluorochem | 399223-5g |
1-[4-(Ethylthio)phenyl]ethanol |
1225470-05-2 | 97.0% | 5g |
£1,377.00 | 2023-04-22 | |
abcr | AB427052-5g |
1-[4-(Ethylthio)phenyl]ethanol; . |
1225470-05-2 | 5g |
€1925.40 | 2025-02-27 | ||
abcr | AB427052-1g |
1-[4-(Ethylthio)phenyl]ethanol; . |
1225470-05-2 | 1g |
€578.10 | 2025-02-27 | ||
abcr | AB427052-250mg |
1-[4-(Ethylthio)phenyl]ethanol; . |
1225470-05-2 | 250mg |
€315.70 | 2025-02-27 | ||
abcr | AB427052-5 g |
1-[4-(Ethylthio)phenyl]ethanol |
1225470-05-2 | 5g |
€1373.40 | 2023-04-23 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD589569-1g |
1-(4-(Ethylthio)phenyl)ethanol |
1225470-05-2 | 97% | 1g |
¥3031.0 | 2023-04-04 | |
abcr | AB427052-1 g |
1-[4-(Ethylthio)phenyl]ethanol |
1225470-05-2 | 1g |
€594.40 | 2023-04-23 |
1-(4-ethylsulfanylphenyl)ethanol Related Literature
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Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089
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Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
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Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
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Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652
Additional information on 1-(4-ethylsulfanylphenyl)ethanol
Professional Introduction to 1-(4-ethylsulfanylphenyl)ethanol (CAS No. 1225470-05-2)
1-(4-ethylsulfanylphenyl)ethanol, with the chemical identifier CAS No. 1225470-05-2, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This alcohol derivative, featuring a phenyl ring substituted with an ethylsulfanyl group, has garnered attention due to its potential applications in drug development and molecular recognition studies.
The structural motif of 1-(4-ethylsulfanylphenyl)ethanol consists of a benzene ring linked to an ethanol moiety through a sulfur-containing side chain. The presence of the ethylsulfanyl group introduces both electronic and steric effects that can influence the compound's reactivity and interactions with biological targets. This feature makes it a valuable building block for designing novel molecules with tailored properties.
In recent years, the pharmaceutical industry has shown increasing interest in sulfur-containing heterocycles and their derivatives due to their diverse biological activities. The ethylsulfanyl group in 1-(4-ethylsulfanylphenyl)ethanol is particularly noteworthy, as it has been implicated in various pharmacophoric frameworks that exhibit antimicrobial, anti-inflammatory, and anticancer properties. For instance, studies have demonstrated that sulfanyl-substituted aromatic compounds can modulate enzyme activity by interacting with specific amino acid residues in protein active sites.
One of the most compelling aspects of 1-(4-ethylsulfanylphenyl)ethanol is its versatility in synthetic chemistry. The compound serves as a precursor for more complex molecules through functional group transformations such as oxidation, reduction, and coupling reactions. These synthetic pathways are crucial for constructing intricate scaffolds that mimic natural products or designed ligands for targeted therapeutic intervention.
The relevance of this compound is further underscored by its potential role in drug discovery pipelines. Researchers are exploring its utility as an intermediate in the synthesis of kinase inhibitors, which are critical for treating cancers and inflammatory diseases. The ethylsulfanylphenyl moiety, in particular, has been shown to enhance binding affinity when incorporated into small-molecule drugs that interact with protein kinases.
Moreover, the pharmacokinetic profile of derivatives of 1-(4-ethylsulfanylphenyl)ethanol has been investigated to optimize bioavailability and metabolic stability. Computational modeling studies have suggested that modifications to the sulfur-containing side chain can significantly influence the compound's solubility and clearance rates in vivo. Such insights are invaluable for rational drug design and improving therapeutic outcomes.
In academic research, CAS No. 1225470-05-2 has been employed in mechanistic studies to understand how sulfur-based compounds interact with biological systems. For example, researchers have utilized this compound to probe the role of sulfhydryl groups in enzyme catalysis and redox signaling pathways. These investigations not only advance fundamental chemical biology but also provide a foundation for developing new therapeutic strategies.
The synthesis of 1-(4-ethylsulfanylphenyl)ethanol itself presents an interesting challenge due to the need for precise control over regioselectivity and stereochemistry. Advanced synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions, have enabled efficient access to this compound and its derivatives. Such methodologies are essential for producing high-purity samples suitable for both laboratory research and industrial applications.
The emerging field of medicinal chemistry heavily relies on innovative building blocks like 1-(4-ethylsulfanylphenyl)ethanol. Its integration into drug-like molecules has led to several promising candidates entering clinical trials for various indications. The ability to fine-tune structural features while maintaining biological activity is a testament to the compound's importance in modern drug discovery.
Economic considerations also play a role in the utilization of this compound. As demand grows for specialized intermediates like CAS No. 1225470-05-2, manufacturers are investing in scalable production processes to meet industry needs. This trend reflects the broader shift toward precision chemistry, where tailored molecular entities drive advancements across multiple sectors.
The environmental impact of synthesizing such compounds cannot be overlooked either. Green chemistry principles are being applied to develop more sustainable routes for producing derivatives of 1-(4-ethylsulfanylphenyl)ethanol. Efforts include reducing waste generation, minimizing hazardous reagent use, and optimizing reaction conditions for energy efficiency.
In conclusion, 1-(4-ethylsulfanylphenyl)ethanol (CAS No. 1225470-05-2) represents a fascinating example of how structural complexity can be leveraged to create molecules with significant therapeutic potential. Its role as a synthetic intermediate and pharmacological probe underscores its importance in contemporary chemical research and drug development efforts worldwide.
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